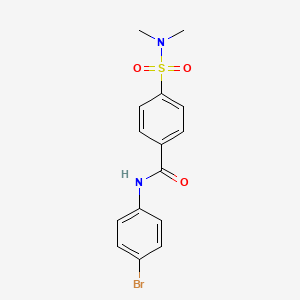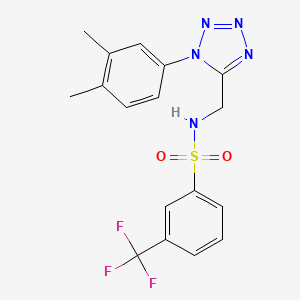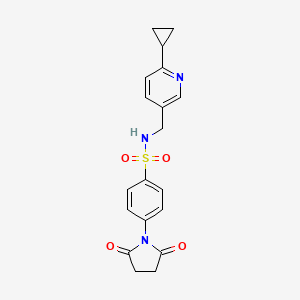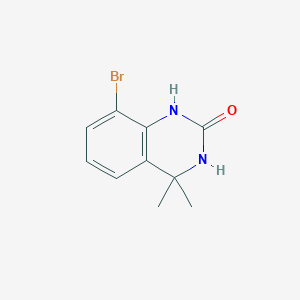![molecular formula C9H9NO2 B2478386 [(2R)-2-nitrocyclopropyl]benzene CAS No. 1864012-31-6](/img/structure/B2478386.png)
[(2R)-2-nitrocyclopropyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene is a cyclic hydrocarbon with a chemical formula of C6H6. Each carbon atom in benzene is arranged in a six-membered ring and is bonded to only one hydrogen atom .
Synthesis Analysis
Benzene can be synthesized from various compounds. For instance, it can be prepared from ethyne through cyclic polymerization . It can also be prepared from aromatic acids by a decarboxylation reaction, or from phenols through the reduction of phenols .
Molecular Structure Analysis
Benzene has a planar hexagonal structure in which all the carbon atoms are sp2 hybridized, and all the carbon-carbon bonds are equal in length . The remaining cyclic array of six p-orbitals (one on each carbon) overlap to generate six molecular orbitals, three bonding and three antibonding .
Chemical Reactions Analysis
Benzene undergoes various chemical reactions. For example, it undergoes electrophilic substitution reactions such as nitration, sulphonation, and halogenation . It also undergoes addition reactions .
Physical And Chemical Properties Analysis
Benzene is a colorless liquid that is immiscible with water but readily miscible with organic solvents . It has a characteristic aroma . Upon combustion of benzene, a sooty flame is produced .
Aplicaciones Científicas De Investigación
Biotransformation of Nitriles
(Wang & Feng, 2002) described a study where Rhodococcus sp. AJ270, a microbial whole-cell system, catalyzed the enantioselective hydrolysis of racemic trans- and cis-2-arylcyclopropanecarbonitriles, including compounds similar to (2R)-2-nitrocyclopropyl]benzene. This biotransformation was used to prepare enantiopure cyclopropane compounds, demonstrating the microbial system's ability to affect the stereochemistry of the substrate.
Spin-Trapping Reactions
In research by (Doba, Ichikawa, & Yoshida, 1977), the photochemical reaction of a spin-trapping agent in benzene was studied. The findings from this study can provide insights into the behavior of similar compounds, like (2R)-2-nitrocyclopropyl]benzene, in spin-trapping reactions.
Photoswitching of Intramolecular Magnetic Interaction
Matsuda and Irie (2000) in their study, (Matsuda & Irie, 2000), synthesized a diarylethene with two nitronyl nitroxides to control intramolecular magnetic interaction by photoirradiation. This research showcases the potential of using compounds like (2R)-2-nitrocyclopropyl]benzene in the development of materials with photo-controlled magnetic properties.
Synthesis of Benzoxazoles or Oxazoles
Lee et al. (2009) explored a one-pot synthesis method for benzoxazoles or oxazoles from compounds related to (2R)-2-nitrocyclopropyl]benzene (Lee et al., 2009). This shows the compound's relevance in the synthesis of heterocyclic compounds, which have applications in various fields of chemistry.
Antiferromagnetic Exchange Interaction
Fujita et al. (1996) studied the antiferromagnetic exchange interaction in a compound similar to (2R)-2-nitrocyclopropyl]benzene (Fujita et al., 1996). Their research contributes to understanding the magnetic properties of cyclopropyl and benzene-based compounds in molecular systems.
Mecanismo De Acción
The mechanism of action of benzene in chemical reactions often involves the formation of an electrophile that reacts with the aromatic ring. For instance, in the nitration of benzene, the electrophile is the nitronium ion, NO2+, which is formed by the reaction between nitric acid and sulfuric acid .
Safety and Hazards
Propiedades
IUPAC Name |
[(2R)-2-nitrocyclopropyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8?,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNLPUUQLOMTGY-YGPZHTELSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1[N+](=O)[O-])C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C1C2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R)-2-nitrocyclopropyl]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B2478303.png)
![Ethyl 2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2478307.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2478311.png)



![8-(4-ethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2478319.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2478321.png)
![1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2478322.png)
![1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2478323.png)
